molecular formula C16H13NS B14732233 2-(1-Phenylprop-2-en-1-yl)-1,3-benzothiazole CAS No. 6265-60-7

2-(1-Phenylprop-2-en-1-yl)-1,3-benzothiazole

Cat. No.: B14732233
CAS No.: 6265-60-7
M. Wt: 251.3 g/mol
InChI Key: CCMCYELELNBQFV-UHFFFAOYSA-N
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Description

2-(1-Phenylprop-2-en-1-yl)-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This particular compound is characterized by the presence of a phenylprop-2-en-1-yl group attached to the benzothiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Phenylprop-2-en-1-yl)-1,3-benzothiazole typically involves the reaction of benzothiazole with a suitable phenylprop-2-en-1-yl precursor. One common method involves the condensation of 2-aminobenzothiazole with cinnamaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(1-Phenylprop-2-en-1-yl)-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring or the phenylprop-2-en-1-yl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(1-Phenylprop-2-en-1-yl)-1,3-benzothiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(1-Phenylprop-2-en-1-yl)-1,3-benzothiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound can modulate various biochemical pathways, leading to its observed effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylbenzothiazole: Lacks the prop-2-en-1-yl group but shares the benzothiazole core.

    2-(1-Phenylethyl)-1,3-benzothiazole: Similar structure but with an ethyl group instead of a prop-2-en-1-yl group.

    2-(1-Phenylpropyl)-1,3-benzothiazole: Similar structure but with a propyl group instead of a prop-2-en-1-yl group.

Uniqueness

2-(1-Phenylprop-2-en-1-yl)-1,3-benzothiazole is unique due to the presence of the phenylprop-2-en-1-yl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

6265-60-7

Molecular Formula

C16H13NS

Molecular Weight

251.3 g/mol

IUPAC Name

2-(1-phenylprop-2-enyl)-1,3-benzothiazole

InChI

InChI=1S/C16H13NS/c1-2-13(12-8-4-3-5-9-12)16-17-14-10-6-7-11-15(14)18-16/h2-11,13H,1H2

InChI Key

CCMCYELELNBQFV-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1=CC=CC=C1)C2=NC3=CC=CC=C3S2

Origin of Product

United States

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